
1-acetyl-5-chloro-1H-indol-3-yl acetate
Overview
Description
Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core with an acetyl group at the 1-position, a chlorine atom at the 5-position, and an ester group derived from acetic acid at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Esterification: The final step involves the esterification of the indole derivative with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester can undergo various chemical reactions, including:
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Pharmaceutical Development
1-Acetyl-5-chloro-1H-indol-3-yl acetate is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing anti-cancer agents and other therapeutic drugs.
Case Studies:
- Anticancer Activity: Research has shown that this compound induces apoptosis in cancer cell lines, such as breast and lung cancer cells. In vitro studies indicate that treatment with this compound leads to increased markers of apoptosis and decreased cell viability after 48 hours of exposure.
Biological Research
The compound is extensively studied for its biological activities, including antiviral, antimicrobial, and anticancer properties. Its ability to modulate various biochemical pathways makes it significant in understanding disease mechanisms.
Biological Activities:
- Antiviral Properties: It has demonstrated effectiveness against viruses like herpes simplex virus (HSV), inhibiting viral replication.
- Antimicrobial Effects: Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.
Material Science
The unique chemical structure of this compound lends itself to applications in material science. It can be used in developing organic semiconductors and other advanced materials due to its electronic properties.
Agricultural Chemistry
This compound has potential applications in agricultural chemistry, particularly in the development of new agrochemicals. Its efficacy and reduced environmental impact compared to traditional pesticides make it a promising candidate for sustainable agriculture practices.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for various analytical techniques. It aids in the accurate quantification of similar compounds in complex mixtures, which is crucial for quality control in manufacturing processes.
Research Findings Summary
The following table summarizes key findings from research involving this compound:
Study Focus | Findings |
---|---|
Antiviral Activity | Effective against HSV; inhibits viral replication. |
Anticancer Activity | Induces apoptosis in breast and lung cancer cell lines. |
Antimicrobial Activity | Active against various bacterial strains; potential for drug development. |
Mechanism of Action
The mechanism of action of acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Chloroindole: A precursor for the synthesis of various indole derivatives.
1-Acetylindole: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group, chlorine atom, and ester functionality allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
1-Acetyl-5-chloro-1H-indol-3-yl acetate is a chemical compound belonging to the indole family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including microwave-assisted synthesis which has shown efficiency in producing indole derivatives with higher yields. For instance, a reported method involves the cyclization of 2-[(carboxymethyl)amino]benzoic acids using acetic anhydride under microwave irradiation, resulting in yields ranging from 34% to 71% .
Anticancer Properties
This compound has been studied for its cytotoxic effects against several cancer cell lines. The compound exhibits potent activity against:
- Human Liver Cancer (HepG2)
- Human Colon Cancer (HT-29)
- Human Breast Cancer (MCF-7)
In vitro studies utilizing the MTT assay have demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis in these cancer cells .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15.2 |
HT-29 | 12.8 |
MCF-7 | 10.5 |
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Neuroprotective Effects
Research indicates that indole derivatives like this compound may possess neuroprotective properties. These effects are attributed to the compound's ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. In vitro studies suggest that it can reduce the expression of inflammatory cytokines in microglial cells, promoting neuroprotection .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers within cells.
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in tumor progression and inflammation, enhancing its therapeutic potential against cancer and inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability accompanied by increased apoptosis markers.
- Neuroprotection in BV2 Microglial Cells : Another investigation revealed that at low concentrations, this compound significantly reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 1-acetyl-5-chloro-1H-indol-3-yl acetate to ensure stability?
- Methodological Answer : Store the compound refrigerated (2–8°C) in a tightly sealed container within a dry, well-ventilated environment. Avoid exposure to moisture and electrostatic discharge, as these can degrade the compound or alter its reactivity. Opened containers should be resealed carefully and stored upright to prevent leakage .
Q. What safety precautions are essential during handling?
- Methodological Answer : Use nitrile gloves and flame-retardant antistatic lab coats to minimize skin contact. Conduct experiments in a fume hood to prevent inhalation of vapors. In case of accidental exposure, rinse affected skin/eyes with water for ≥15 minutes and seek medical attention. Decomposition products (e.g., hydrogen chloride, bromide) require respiratory protection during fire incidents .
Q. Which spectroscopic techniques are suitable for initial characterization?
- Methodological Answer : Employ Fourier-transform infrared (FTIR) spectroscopy to identify acetyl and ester carbonyl stretches (1700–1750 cm⁻¹). Confirm molecular weight via high-resolution mass spectrometry (HRMS) and use ¹H/¹³C NMR to assign indole ring protons (e.g., aromatic signals at δ 6.5–8.0 ppm) and acetate methyl groups (δ ~2.3–2.5 ppm) .
Advanced Research Questions
Q. How can structural ambiguities in derivatives be resolved using crystallographic data?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and packing motifs. Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate substituent effects. For example, crystallographic studies of analogous indole/indazole derivatives (e.g., 1-allyl-3-chloro-5-nitro-1H-indazole) reveal deviations in nitro-group orientation due to steric effects .
Q. How should researchers address discrepancies between experimental and computational spectral data?
- Methodological Answer : Cross-validate findings using complementary techniques. For instance, if NMR chemical shifts conflict with density functional theory (DFT) predictions, re-examine solvent effects or tautomeric equilibria. IR spectroscopy can corroborate carbonyl group environments, while HPLC-MS ensures purity and rules out degradation .
Q. What experimental designs are optimal for studying thermal decomposition pathways?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to monitor mass loss and identify volatile decomposition products (e.g., HCl, HBr). Conduct isothermal stability studies at elevated temperatures (e.g., 50–100°C) under inert atmospheres to isolate degradation intermediates .
Q. How can regioselectivity challenges in indole functionalization be mitigated?
- Methodological Answer : Optimize reaction conditions using directing groups or transition-metal catalysts. For example, chloro substituents at the 5-position (as in the target compound) can direct electrophilic substitution to the 4-position. Control experiments with deuterated analogs or kinetic isotopic effects (KIEs) can elucidate mechanistic pathways .
Q. Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in halogenated indole derivatives?
- Methodological Answer : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) to identify outliers. For example, conflicting reports on chloroindole acetylation may arise from competing N- vs. O-acetylation pathways. Use 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns and rule out side products .
Properties
IUPAC Name |
(1-acetyl-5-chloroindol-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPCMEPOCVDFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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